3-Mercapto-3-methylbutanol-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Mercapto-3-methylbutanol-d6 is a deuterated analog of 3-Mercapto-3-methylbutanol, a compound known for its applications in organic synthesis and as a biochemical research tool. The deuterium labeling (indicated by the “d6” suffix) makes it particularly useful in studies involving isotopic labeling and tracing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercapto-3-methylbutanol-d6 typically involves the deuterium labeling of 3-Mercapto-3-methylbutanol. This process can be achieved through organic synthesis methods where the hydrogen atoms in the parent compound are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Mercapto-3-methylbutanol-d6 undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiols or alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acid chlorides facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Simpler thiols, alcohols.

Substitution: Ethers, esters.

Aplicaciones Científicas De Investigación

Food and Beverage Industry

3-Mercapto-3-methylbutanol-d6 is primarily utilized as a flavoring agent in various food products. Its distinct aroma, often described as "catty," "meaty," or "brothy," makes it valuable in enhancing the sensory profiles of foods and beverages.

- Wine Production : It has been identified in Sauvignon Blanc wines, where it contributes to the characteristic aroma profile .

- Coffee Flavoring : The compound is present in both arabica and robusta coffee varieties, where it enhances the roasted flavor notes .

- Fruit Juices : Detected in passion fruit juice, adding to its aromatic complexity .

Analytical Chemistry

The deuterated form of this compound is particularly useful in analytical chemistry for isotope dilution assays. It serves as an internal standard due to its distinct isotopic signature, allowing for precise quantification of thiols in complex matrices such as food samples.

- Isotope Dilution Assays : The use of deuterated compounds helps in accurately determining concentrations of volatile thiols in various food matrices .

Ecological Research

Research indicates that 3-Mercapto-3-methylbutanol plays a significant role in animal behavior and ecological interactions. Its presence can influence predator-prey dynamics.

- Scent Marking : Studies have shown that wildcats respond to this compound by marking their territory more frequently when exposed to it, suggesting its role as a semiochemical .

- Predator Recognition : Small mammals utilize the scent of this compound to mask their own scent from predators, demonstrating its ecological significance .

Case Study 1: Influence on Wine Aroma

A study conducted on Sauvignon Blanc wines demonstrated that the presence of 3-Mercapto-3-methylbutanol significantly altered the aroma profile, enhancing fruity and herbaceous notes. The research highlighted how variations in concentration influenced consumer perception and preference.

| Parameter | Concentration (ng/L) | Aroma Profile |

|---|---|---|

| Low Concentration | 150 | Subtle fruity notes |

| Medium Concentration | 750 | Enhanced herbaceous aroma |

| High Concentration | 1500 | Dominant catty aroma |

Case Study 2: Coffee Flavor Enhancement

In coffee production, the role of 3-Mercapto-3-methylbutanol was analyzed to understand its contribution to flavor complexity. The study found that specific processing methods increased the concentration of this compound, directly correlating with improved flavor ratings by tasters.

| Coffee Type | Processing Method | MMB Concentration (μg/kg) | Flavor Rating (out of 10) |

|---|---|---|---|

| Arabica | Traditional Roasting | 300 | 8 |

| Robusta | Light Roasting | 150 | 7 |

| Blended | Dark Roasting | 450 | 9 |

Mecanismo De Acción

The mechanism of action of 3-Mercapto-3-methylbutanol-d6 involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction is crucial in studies involving enzyme inhibition and protein modification .

Comparación Con Compuestos Similares

Similar Compounds

3-Mercapto-3-methylbutanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.

3-Mercapto-3-methyl-2-pentanone: Another sulfur-containing compound with similar chemical properties.

4-Mercapto-4-methyl-2-pentanone: Shares structural similarities and is used in related research applications

Uniqueness

The deuterium labeling in 3-Mercapto-3-methylbutanol-d6 provides unique advantages in isotopic studies, allowing for precise tracking and analysis of biochemical pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .

Actividad Biológica

3-Mercapto-3-methylbutanol-d6 (MMB-d6) is a deuterated form of 3-Mercapto-3-methylbutanol (MMB), an organosulfur compound known for its distinctive odor and biological significance. MMB is recognized for its role as a semiochemical in various species, particularly in feline communication and food aromas. The deuterated variant, MMB-d6, is often utilized in research to trace metabolic pathways and interactions due to its unique isotopic labeling.

- Chemical Formula : C₅H₁₂OS (for MMB); C₅D₁₂OS (for MMB-d6)

- Molecular Weight : 120.213 g/mol (MMB)

- CAS Number : 34300-94-2 (MMB); 162404-35-5 (MMB-d6)

Odorant Properties

MMB exhibits a potent odor profile that is often described as "catty" or "meaty." This compound is significant in the context of animal behavior, particularly in scent marking among felines. Studies have shown that MMB plays a critical role in the social and reproductive behaviors of cats by facilitating communication through scent marking.

- Scent Marking : In domestic cats and other felids, MMB is synthesized from felinine, a compound found in urine. The enzymatic conversion involves cauxin, which increases with the age and sexual maturity of the cat, leading to higher MMB production .

- Predator-Prey Dynamics : Research indicates that MMB influences ecological interactions, where small mammals utilize the scent of MMB to mimic larger predators, thereby reducing their own predation risk .

Sensory Thresholds

The perception threshold for MMB has been established at approximately 1500 ng/L, with an orthonasal odor threshold of 2 µg/L in water . This low threshold indicates its potency as an odorant, making it a valuable compound in flavoring applications.

Case Studies

- Feline Behavior Studies : A study on African wildcats demonstrated that these animals respond to MMB dispensers by increasing territorial marking behaviors. This suggests that MMB serves as a significant cue in interspecific communication .

- Human Saliva Interaction : Investigations into the interaction between human saliva and MMB revealed that salivary enzymes can degrade MMB rapidly, highlighting its dynamic nature in biological systems .

Applications in Food and Flavoring

MMB is not only important in ecological contexts but also has commercial applications:

- Flavoring Agent : It is used as an aroma compound in various food products, including wines and coffee. For instance, Sauvignon Blanc wines have been noted to contain notable levels of MMB, contributing to their characteristic flavors .

- Food Safety and Quality : The presence of MMB can serve as an indicator of quality and freshness in food products due to its distinct sensory properties.

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₂OS |

| Molecular Weight | 120.213 g/mol |

| CAS Number | 34300-94-2 |

| Odor Threshold | 1500 ng/L |

| Orthonasal Odor Threshold | 2 µg/L |

Propiedades

IUPAC Name |

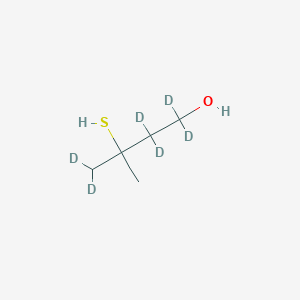

1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCGIJAYTBMFHI-ORNWBJTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.